molecular formula C13H9ClO2 B1272401 2-(3-Chlorophenoxy)benzaldehyde CAS No. 181297-72-3

2-(3-Chlorophenoxy)benzaldehyde

Cat. No. B1272401
M. Wt: 232.66 g/mol
InChI Key: JEPWDAWNQGZIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05780500

Procedure details

Preparation analogous to Example 12 a) from 2-fluoro-benzaldehyde and 3-chlorophenol. Yield: 69%; yellow oil after bulb tube distillation (150°-180° C., 0.001 torr); 1H-NMR (CDCl3, 200 MHz): 6.92-7.38 (m, 6H); 7.55 (m, 1H); 7.95 (m, 1H), 10.48 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Cl:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1>>[Cl:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][CH:16]=1)[O:17][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
yellow oil after bulb tube distillation (150°-180° C., 0.001 torr)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OC2=C(C=O)C=CC=C2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.